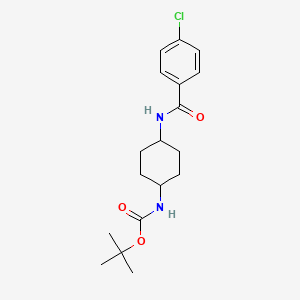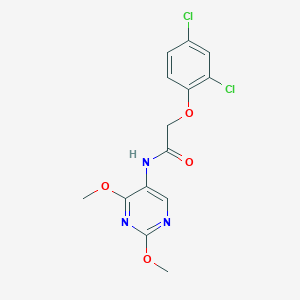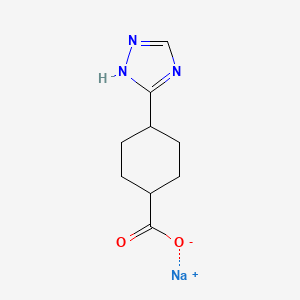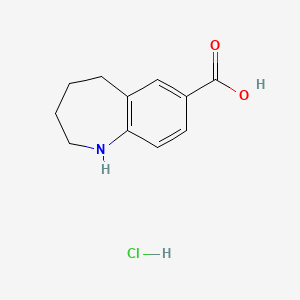
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features several heterocyclic components. The compound's unique structure makes it an interesting subject in various scientific fields, including chemistry, biology, and pharmacology. The combination of thiadiazole, triazole, and thiazole rings within the molecule provides the compound with a range of potential chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with appropriate electrophilic agents under controlled conditions.
Incorporation of the ethylthio group: : The ethylthio group can be introduced using ethanethiol in the presence of a suitable base to replace a precursor group attached to the thiadiazole.
Construction of the 1,2,3-triazole ring: : This often involves a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Assembly of the final compound: : The various components are connected through a series of condensation and substitution reactions under specific conditions, such as acidic or basic environments, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with continuous monitoring and optimization of conditions to maximize yield and purity. Key considerations include maintaining precise temperature control, efficient mixing to ensure homogeneity, and stringent purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur-containing thiadiazole and thiazole rings, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro or azide groups if present in intermediate forms.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: : Halogens, alkyl halides, and other electrophiles or nucleophiles
Major Products
Depending on the reaction type and conditions, the major products formed can include:
Sulfoxides or sulfones: from oxidation
Reduced amines or alcohols: from reduction
Substituted derivatives: from nucleophilic or electrophilic substitution
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound might be investigated for its interactions with enzymes and proteins, potentially serving as a lead compound in the development of new drugs.
Medicine
The presence of multiple heterocyclic rings suggests potential pharmaceutical applications, such as antimicrobial or anticancer agents. Researchers explore its efficacy and mechanism of action in preclinical studies.
Industry
Beyond pharmaceuticals, the compound can find applications in materials science, such as in the development of new polymers or as a component in electronic devices due to its potential electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways
The specific mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its application. In a medicinal context, it might target specific enzymes or receptors, modulating biological pathways. The thiadiazole and triazole rings could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, altering the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: : Similar but with a different substitution pattern, influencing its reactivity and biological properties.
5-methyl-1-(thiazol-2-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: : Variation in the alkyl group attached to the sulfur.
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: : Incorporation of a phenyl group introduces differences in steric and electronic effects.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide's unique combination of structural features and substitution patterns contributes to its distinct reactivity and potential biological activities. This sets it apart from its analogs and makes it a subject of interest in various fields of research.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7OS3/c1-3-20-11-16-15-9(22-11)13-8(19)7-6(2)18(17-14-7)10-12-4-5-21-10/h4-5H,3H2,1-2H3,(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJKHEVTHXTFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)


![2-(4-CHLOROPHENOXY)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2494632.png)


![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)
